![molecular formula C17H21N3O3S B2591943 2-环丙基-5-((2-苯氧基乙基)磺酰基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶 CAS No. 2034294-65-8](/img/structure/B2591943.png)

2-环丙基-5-((2-苯氧基乙基)磺酰基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

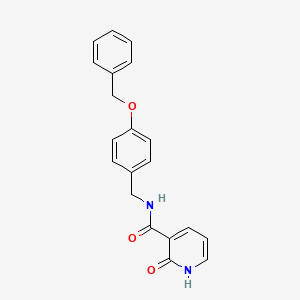

The compound “2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrazine ring . The molecule also has a cyclopropyl group, a phenoxyethyl group, and a sulfonyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[1,5-a]pyrazine core would likely contribute to the compound’s aromaticity, while the cyclopropyl, phenoxyethyl, and sulfonyl groups would add complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrazolo[1,5-a]pyrazine core might undergo electrophilic substitution reactions . The sulfonyl group could potentially be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and degree of unsaturation would influence properties like solubility, melting point, boiling point, and reactivity .科学研究应用

- c-Met Inhibition : 2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has been investigated for its potential as a c-Met protein kinase inhibitor. The c-Met pathway plays a crucial role in cancer progression, and inhibiting it can be therapeutically beneficial .

- GABA A Modulation : This compound has also demonstrated GABA A allosteric modulating activity. GABA A receptors are important targets for treating anxiety and other neurological disorders .

- Researchers have utilized 2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a fluorescent probe. Its unique structure makes it suitable for visualizing cellular processes and interactions .

- Incorporating this heterocycle into polymers has been explored for use in solar cells. Its properties contribute to enhancing energy conversion efficiency in photovoltaic devices .

- BACE-1 (β-secretase 1) is a key enzyme involved in the production of amyloid-beta peptides, which play a role in Alzheimer’s disease. 2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has shown inhibitory activity against BACE-1 .

- The compound can be synthesized through various methods, including cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

- Within the 1,2,3-triazole-fused pyrazines and pyridazines, different congeners exist depending on the nitrogen atom’s position in the ring fusion. These variations offer diverse opportunities for drug design and material science .

Medicinal Chemistry

Fluorescent Probes

Polymer Design

BACE-1 Inhibition

Synthetic Routes

Structural Diversity

未来方向

作用机制

The compound also contains a sulfonyl group attached to a phenoxyethyl group. Compounds with sulfonyl groups have been known to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities . The presence of the phenoxyethyl group could potentially influence the compound’s lipophilicity, which could in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties .

The cyclopropyl group in the compound could potentially influence its reactivity and stability. Cyclopropyl groups have been known to undergo various chemical reactions, including ring-opening reactions .

属性

IUPAC Name |

2-cyclopropyl-5-(2-phenoxyethylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-24(22,11-10-23-16-4-2-1-3-5-16)19-8-9-20-15(13-19)12-17(18-20)14-6-7-14/h1-5,12,14H,6-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACGCNPPOPCTBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2591867.png)

![4-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide](/img/structure/B2591870.png)

![N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2591871.png)

![2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2591874.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2591877.png)

![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/no-structure.png)